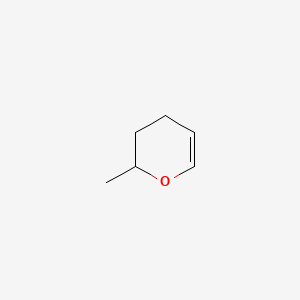
2-Methyl-3,4-dihydro-2h-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,4-dihydro-2H-pyran is an organic compound belonging to the class of heterocycles known as pyrans. It is a six-membered ring containing one oxygen atom and a double bond. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-3,4-dihydro-2H-pyran can be synthesized through various methods. One common method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at high temperatures (300-400°C) . Another method includes the use of cyclic 1,3-dienones, which can be condensed with active methylene compounds like methyl acetoacetate to produce stable 2,3,6-trisubstituted 2H-pyrans .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes. For example, the dehydration of tetrahydrofurfuryl alcohol over alumina is a scalable method that can be employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3,4-dihydro-2H-pyran undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Produces lactones or carboxylic acids.
Reduction: Yields tetrahydropyran derivatives.
Substitution: Results in various substituted pyran derivatives.
Applications De Recherche Scientifique
2-Methyl-3,4-dihydro-2H-pyran has diverse applications in scientific research:
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-3,4-dihydro-2H-pyran involves its ability to act as a protecting group for alcohols. When reacted with an alcohol, it forms a tetrahydropyranyl (THP) ether, protecting the alcohol from various reactions. This protection can be reversed by acidic hydrolysis, restoring the original alcohol and forming 5-hydroxypentanal .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: Similar in structure but lacks the methyl group at the 2-position.
2,3-Dihydro-4H-pyran: Another isomer with a different arrangement of the double bond.
Uniqueness
2-Methyl-3,4-dihydro-2H-pyran is unique due to the presence of the methyl group, which influences its reactivity and the types of reactions it can undergo. This methyl group can provide steric hindrance and electronic effects that differentiate it from other pyran derivatives .
Propriétés
Numéro CAS |
12655-16-2 |
|---|---|
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
2-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h3,5-6H,2,4H2,1H3 |
Clé InChI |
YTJGCGBAGAZNLA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


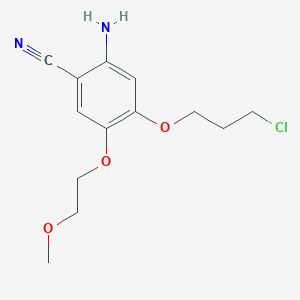
![2-(Cyanomethyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B12861618.png)
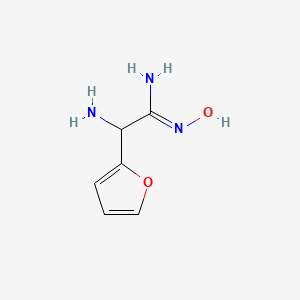

![4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861627.png)
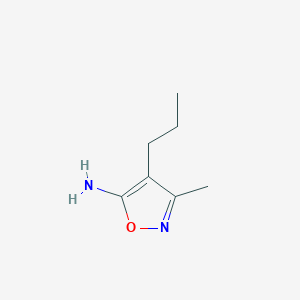

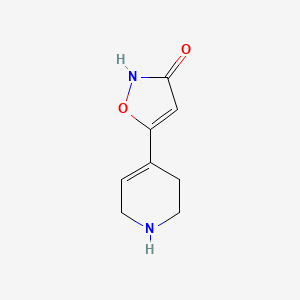
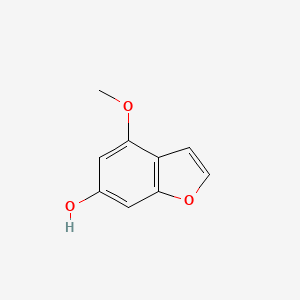

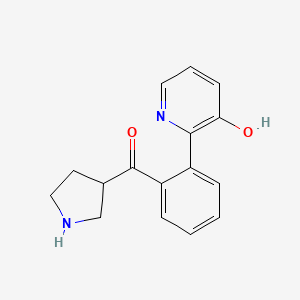
![4-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12861688.png)
![2-(Carboxy(hydroxy)methyl)-5-chlorobenzo[d]oxazole](/img/structure/B12861696.png)
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)
